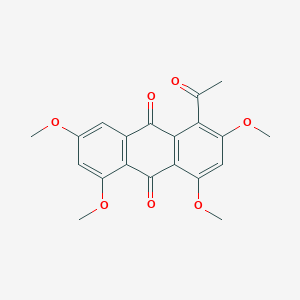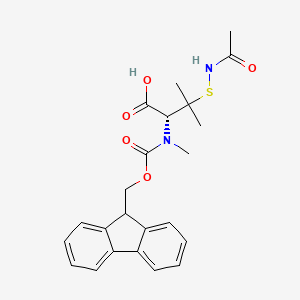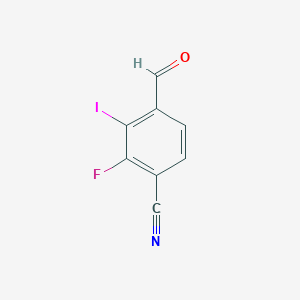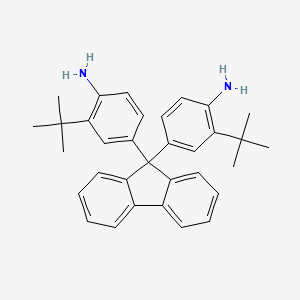
4,4'-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline): is an organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of two tert-butyl aniline groups attached to a fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline) typically involves the reaction of 9,9-dibromo-9H-fluorene with 2-(tert-butyl)aniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors. Its unique structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology: In biological research, the compound can be used as a fluorescent probe for imaging and detection purposes. Its fluorescence properties allow for the visualization of biological processes at the cellular level.
Medicine: The compound has potential applications in drug delivery systems and as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for the development of novel pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of high-performance materials, such as coatings and adhesives. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions facilitate the binding of the compound to specific sites on target molecules, leading to the modulation of their activity. The compound can also participate in electron transfer processes, which are crucial for its applications in organic electronics.
Comparison with Similar Compounds
- 4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline)
- 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
- 2,2’-(9H-Fluorene-9,9-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Comparison: Compared to its similar compounds, 4,4’-(9H-Fluorene-9,9-diyl)bis(2-(tert-butyl)aniline) exhibits unique properties due to the presence of tert-butyl groups. These groups enhance the compound’s steric hindrance and stability, making it more resistant to degradation. Additionally, the tert-butyl groups can influence the compound’s electronic properties, making it suitable for specific applications in organic electronics and materials science.
Properties
Molecular Formula |
C33H36N2 |
|---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
4-[9-(4-amino-3-tert-butylphenyl)fluoren-9-yl]-2-tert-butylaniline |
InChI |
InChI=1S/C33H36N2/c1-31(2,3)27-19-21(15-17-29(27)34)33(22-16-18-30(35)28(20-22)32(4,5)6)25-13-9-7-11-23(25)24-12-8-10-14-26(24)33/h7-20H,34-35H2,1-6H3 |
InChI Key |
SXIKWGFDJLROMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)N)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


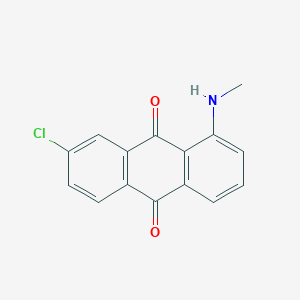

![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
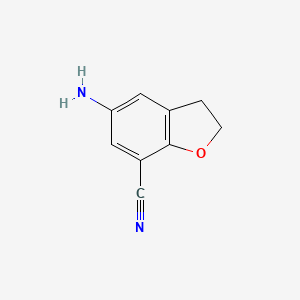
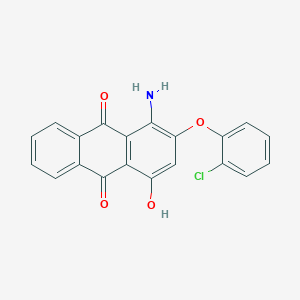
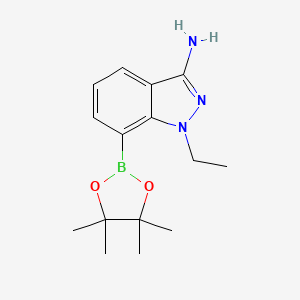
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)

![(R)-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine](/img/structure/B13135449.png)
